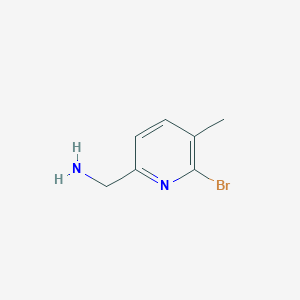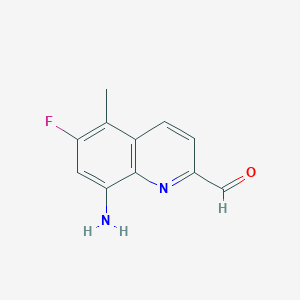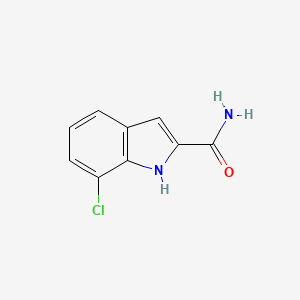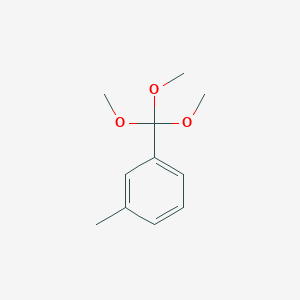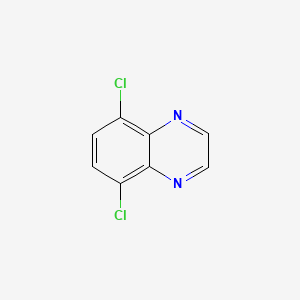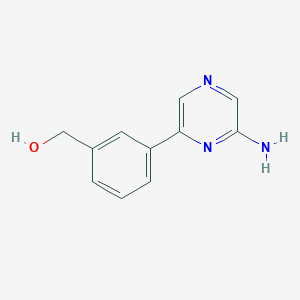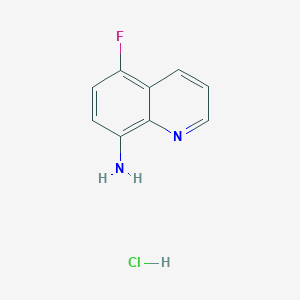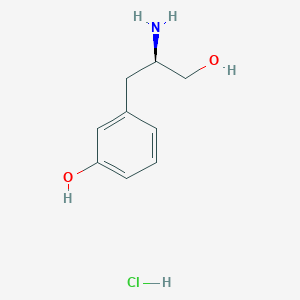
(R)-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is a chemical compound with a molecular formula of C9H13NO2 It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenol and epichlorohydrin.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Hydrolysis and Purification: The intermediate product is then hydrolyzed and purified to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4-(2-Amino-1-hydroxypropyl)phenol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
3-(2-Amino-3-hydroxypropyl)phenol: This is the non-chiral version of the compound.
2-(2-Amino-3-hydroxypropyl)phenol: Another structural isomer with different properties.
Uniqueness
®-3-(2-Amino-3-hydroxypropyl)phenol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its non-chiral or differently substituted counterparts.
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
203.66 g/mol |
IUPAC 名称 |
3-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H/t8-;/m1./s1 |
InChI 键 |
RQNMNAZABSAQGO-DDWIOCJRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)C[C@H](CO)N.Cl |
规范 SMILES |
C1=CC(=CC(=C1)O)CC(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
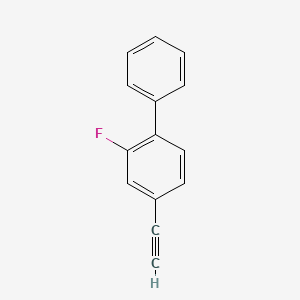
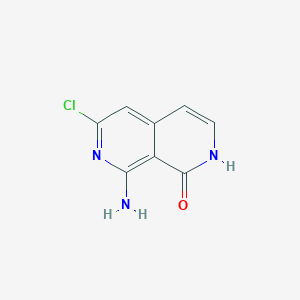
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
